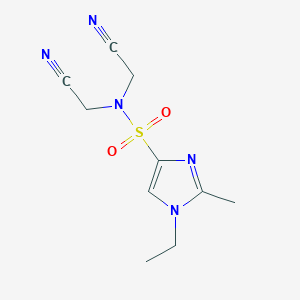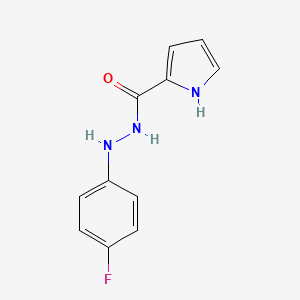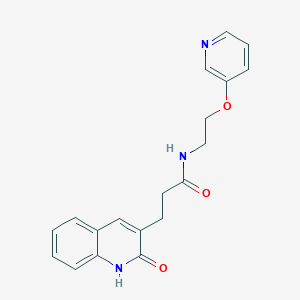![molecular formula C17H17F2N3O2 B7056429 1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one](/img/structure/B7056429.png)
1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrimidine ring, and a difluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrrolidine, difluorophenyl, and pyrimidine moieties under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one: shares structural similarities with other compounds containing pyrrolidine, pyrimidine, and difluorophenyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[2-(3,4-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-10(12-6-20-9-21-7-12)17(24)22-8-13(23)5-16(22)11-2-3-14(18)15(19)4-11/h2-4,6-7,9-10,13,16,23H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFZXUXMMWWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)N2CC(CC2C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B7056355.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B7056373.png)
![2-(2,5-difluorophenyl)-4-hydroxy-N-[(1S)-1-(3-hydroxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7056389.png)

![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-(4-methyl-1,3-thiazol-2-yl)butan-1-one](/img/structure/B7056409.png)
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-benzoxazol-2-one](/img/structure/B7056410.png)
![4-[2-(4-fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B7056416.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine](/img/structure/B7056441.png)

![3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol](/img/structure/B7056445.png)
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7056448.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7056449.png)
